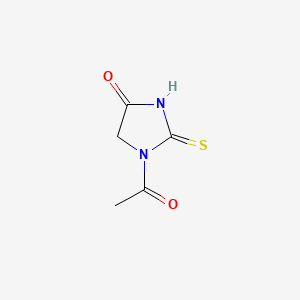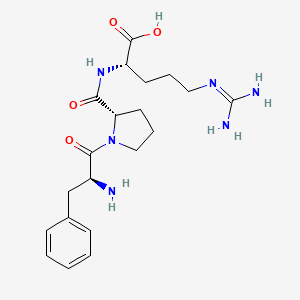
Benzenemethanamine, N-ethyl-3-nitro-
Übersicht
Beschreibung
“Benzenemethanamine, N-ethyl-3-nitro-” is a chemical compound with the molecular formula C9H12N2O2. It is also known by other names such as N-(3-Nitrobenzyl)ethanamine .
Molecular Structure Analysis
The molecular structure of “Benzenemethanamine, N-ethyl-3-nitro-” consists of a benzene ring attached to a methanamine group with an ethyl and a nitro group . The InChI representation of the molecule isInChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of “Benzenemethanamine, N-ethyl-3-nitro-” is 180.20 g/mol . It has a computed XLogP3 value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 57.8 Ų .Wissenschaftliche Forschungsanwendungen
Proteomics Research
N-(3-Nitrobenzyl)ethanamine hydrochloride is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used for the preparation of biochemicals that are critical in identifying and understanding protein function at the molecular level .
Synthesis of Schiff Bases
The compound serves as a precursor in the synthesis of Schiff bases . These are typically formed by the reaction of primary amines with aldehydes or ketones. Schiff bases have a wide range of applications, including their use as dyes, pigments, and as catalysts in various chemical reactions .
Pancreatic Lipase Inhibitors
In the field of medicinal chemistry, derivatives of N-(3-Nitrobenzyl)ethanamine have been investigated as pancreatic lipase inhibitors . These inhibitors can potentially be used to treat conditions such as obesity, by reducing the body’s ability to absorb fats from food .
Antimicrobial Activities
Schiff bases derived from N-(3-Nitrobenzyl)ethanamine have shown antimicrobial activities . They are tested against various types of bacteria, and their effectiveness is compared to standard antibiotics. This application is crucial in the development of new antibacterial agents .
Antioxidant Properties
These compounds also exhibit antioxidant properties . They are capable of scavenging free radicals, which are harmful to biological systems. Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases .
Density Functional Theory (DFT) Studies
N-(3-Nitrobenzyl)ethanamine derivatives are used in DFT studies to perform theoretical calculations for optimization, frequency, and molecular electrostatic potential analyses. These studies are essential for understanding the electronic structure and properties of molecules .
Thermal Stability Analysis
The thermal stability of Schiff bases derived from N-(3-Nitrobenzyl)ethanamine is analyzed using techniques like thermogravimetric analysis (TGA). This information is vital for determining the conditions under which these compounds can be safely used .
Molecular Docking Investigations
Finally, these compounds are subject to molecular docking investigations . This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are important in drug design and development .
Safety and Hazards
The safety data sheet for a similar compound, N-ethyl-3-nitro-, suggests that it may be harmful if inhaled or swallowed and can be irritating to the eyes, skin, and respiratory system . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
N-[(3-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-7-8-4-3-5-9(6-8)11(12)13/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKCFGNOOAFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238132 | |
| Record name | Benzenemethanamine, N-ethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90390-03-7 | |
| Record name | Benzenemethanamine, N-ethyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-ethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














